m-PEG8-t-butyl ester

PROTAC Linker Length Ternary Complex Stability

m-PEG8-t-butyl ester (CAS: 2768015-32-1) is a monodisperse, monofunctional polyethylene glycol (PEG) derivative characterized by a methoxy-capped PEG8 chain and a terminal t-butyl protected carboxylic acid. This linear, single-chain PEG linker belongs to the class of discrete PEG (dPEG®) compounds, which are defined by their precise molecular weight and homogeneous chain length.

Molecular Formula C22H44O10
Molecular Weight 468.6 g/mol
Cat. No. B1193055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-t-butyl ester
Synonymsm-PEG8-t-butyl ester
Molecular FormulaC22H44O10
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H44O10/c1-22(2,3)32-21(23)5-6-25-9-10-27-13-14-29-17-18-31-20-19-30-16-15-28-12-11-26-8-7-24-4/h5-20H2,1-4H3
InChIKeyYFTNXSITWJNZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-t-butyl ester: A Discrete PEG Linker for Bioconjugation and PROTAC Synthesis


m-PEG8-t-butyl ester (CAS: 2768015-32-1) is a monodisperse, monofunctional polyethylene glycol (PEG) derivative characterized by a methoxy-capped PEG8 chain and a terminal t-butyl protected carboxylic acid . This linear, single-chain PEG linker belongs to the class of discrete PEG (dPEG®) compounds, which are defined by their precise molecular weight and homogeneous chain length . The compound serves as a foundational building block in bioconjugation chemistry, primarily used as a heterobifunctional linker or as a solubilizing spacer in the synthesis of complex molecular constructs, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [1]. Its key features include the acid-labile t-butyl ester protecting group, which allows for controlled deprotection and subsequent amide bond formation with amines, and a hydrophilic PEG8 spacer that imparts aqueous solubility .

Why m-PEG8-t-butyl ester Cannot Be Replaced by Shorter or Longer PEG Analogs Without Consequence


The performance of m-PEG8-t-butyl ester is intrinsically linked to its precise PEG8 chain length, which cannot be arbitrarily exchanged with shorter (e.g., PEG4) or longer (e.g., PEG12) homologs without significantly altering the biophysical properties and functional outcomes of the final conjugate [1]. The 8-unit ethylene glycol spacer provides a specific balance of flexibility, length, and hydrophilicity that directly influences the solubility of the attached payload, the conformational dynamics of the linker, and the spatial arrangement between conjugated entities [2]. While the monofunctional and t-butyl ester functionalities may appear common across the m-PEGx-t-butyl ester series, substituting the PEG8 core with a PEG4 or PEG12 linker will result in a different hydrodynamic radius, altered solubility profile, and a distinct entropic penalty upon bioconjugation, potentially impacting critical parameters like ternary complex formation in PROTACs or the pharmacokinetic (PK) profile of a drug conjugate [3]. The following evidence demonstrates that the PEG8 motif offers a quantifiable performance middle ground, making direct substitution with other chain lengths a non-trivial design change that requires full re-optimization.

m-PEG8-t-butyl ester: Quantitative Evidence of Differential Performance in Key Bioconjugation Parameters


PEG8 Linker Length Enhances PROTAC Ternary Complex Stability by an Order of Magnitude vs. Shorter PEG Analogs

In the context of PROTAC design, structure-activity relationship (SAR) studies have established that the progression from a PEG4 to a PEG8 linker can increase the residence time of the ternary complex (target protein-PROTAC-E3 ligase) by an order of magnitude [1]. This is due to the increased conformational flexibility and spatial reach provided by the additional ethylene glycol units, which allows the PEG8 linker to accommodate larger domain rearrangements and sample a wider range of catalytically competent poses, thereby reducing premature dissociation prior to ubiquitin transfer [1].

PROTAC Linker Length Ternary Complex Stability

PEG8 Chain Provides Optimal Solubility Balance vs. PEG4, Avoiding Micelle Formation and Aggregation

A PEG4 linker has been shown to be associated with 'validated oral exposure' but can exhibit a tendency to form intramolecular micelles, burying hydrophobic warheads and reducing their effective concentration for target binding [1]. Conversely, the additional ether oxygens in a PEG8 linker displace less ordered water and have been observed to reduce aggregation-driven toxicities in vitro, particularly with highly lipophilic ligands, resulting in cleaner cytostatic read-outs in multi-day proliferation assays [1].

Solubility Micelle Formation Bioconjugation

m-PEG8-t-butyl Ester Molecular Weight (468.58 Da) Falls Within the 'Low' mPEG Range Associated with Higher Hemolytic Toxicity Compared to Higher MW mPEGs

A systematic study on mPEG-drug conjugates demonstrated that nanoparticles formed from conjugates with low molecular weight mPEG (550 Da) exhibited significantly higher hemolytic toxicity (>10%) compared to those formed with medium (2000 Da) and high (5000 Da) molecular weight mPEG, which consistently showed less than 10% hemolysis [1]. While m-PEG8-t-butyl ester's MW is lower than the 550 Da polymer used in the study, this finding suggests that if the goal is to minimize hemolytic risk, a higher MW PEG linker might be more appropriate.

Pharmacokinetics Hemolytic Toxicity mPEG MW

t-Butyl Ester Protection Enables Controlled, Orthogonal Conjugation in Multi-Step Syntheses

The t-butyl ester group of m-PEG8-t-butyl ester is stable under basic and nucleophilic conditions, allowing for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA) . This orthogonal stability enables a 'protect-and-conjugate' strategy where the t-butyl ester remains intact during other coupling reactions, such as amine-reactive NHS ester chemistry, and is only removed when a free carboxylic acid is desired for subsequent activation and amide bond formation . In contrast, linkers with a free carboxylic acid would react prematurely in such sequences.

Orthogonal Conjugation Protecting Group Stepwise Synthesis

Monodisperse PEG8 Chain Provides Defined MW and Spacer Length vs. Polydisperse PEGs

m-PEG8-t-butyl ester is a discrete, single-chain-length PEG derivative (dPEG®) with a precise molecular weight of 468.58 g/mol . This contrasts with conventional polydisperse PEG polymers (e.g., PEG2000), which consist of a mixture of chain lengths and molecular weights [1]. The use of a monodisperse PEG eliminates batch-to-batch variability in conjugate properties, leading to more reproducible biological results and simplified analytical characterization.

Monodisperse PEG dPEG Polydispersity

m-PEG8-t-butyl ester: Optimal Application Scenarios Based on Quantitative Evidence


PROTAC Development for Oncogenic Targets with Complex Surface Topology

For PROTACs targeting proteins known to undergo large domain rearrangements upon ligand binding, the m-PEG8-t-butyl ester linker is a first-choice building block. Evidence shows that the PEG8 length can enhance ternary complex stability by an order of magnitude compared to shorter PEG4 linkers, which is critical for achieving efficient ubiquitination and degradation of such dynamic targets [1].

Bioconjugation of Highly Lipophilic or Aggregation-Prone Payloads

When conjugating hydrophobic small molecules, peptides, or fluorophores, the PEG8 spacer in m-PEG8-t-butyl ester is preferred over shorter PEG linkers. Its extended hydrophilic chain has been shown to reduce aggregation-driven toxicities and prevent intramolecular micelle formation, leading to cleaner biological readouts in cell-based assays [1].

Stepwise Synthesis Requiring Orthogonal Protection

In multi-step syntheses of complex bioconjugates (e.g., ADCs, targeted delivery vehicles), the acid-labile t-butyl ester protecting group on m-PEG8-t-butyl ester is invaluable. Its stability to basic and nucleophilic conditions allows for controlled, stepwise functionalization, enabling the precise assembly of molecular architectures without premature deprotection .

Precision PEGylation Where Reproducibility and Analytical Certainty are Mandatory

For research requiring high reproducibility and well-defined conjugates, the monodisperse nature of m-PEG8-t-butyl ester is essential. Unlike polydisperse PEG polymers, this single-chain-length linker ensures consistent conjugate properties and simplifies analytical characterization by LC-MS, which is crucial for generating reliable SAR data and for applications in regulated environments [2].

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